![molecular formula C12H13NO B2580929 1-Allyl-2,3-dihydro-1H-indole-5-carbaldehyde CAS No. 198195-11-8](/img/structure/B2580929.png)
1-Allyl-2,3-dihydro-1H-indole-5-carbaldehyde
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Overview
Description
1-Allyl-2,3-dihydro-1H-indole-5-carbaldehyde is a product used for proteomics research . It has a molecular formula of C12H13NO and a molecular weight of 187.24 .
Synthesis Analysis
The synthesis of indole derivatives, such as 1-Allyl-2,3-dihydro-1H-indole-5-carbaldehyde, is a significant area of research . Indoles are important types of molecules and natural products that play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .Scientific Research Applications
Domino Reactions for Heterocycle Synthesis
Research has focused on developing one-pot reactions combining allylindation of indole carbaldehydes with other nucleophiles to synthesize complex heterocyclic structures efficiently. For example, a study demonstrated the allylindation of 1H-indole-3-carbaldehyde, a similar compound, facilitating the synthesis of indolylbutenes, highlighting the utility in constructing variably functionalized indole derivatives (Colombo et al., 2008).
Gold-catalyzed Cycloisomerizations
Another application involves gold(I)-catalyzed cycloisomerization processes, which have been applied to synthesize 1H-indole-2-carbaldehydes and (E)-2-(iodomethylene)indolin-3-ols. This method, based on activation of alkynyl substrates, underscores the versatility of indole carbaldehydes in facilitating intramolecular additions and subsequent transformations for the efficient production of structurally complex indoles (Kothandaraman et al., 2011).
Green Synthesis via Nanocatalysis
The drive towards more sustainable and environmentally friendly synthetic routes has led to the exploration of nanocatalysed methods for the Knoevenagel condensation of indole-3-carbaldehydes. Such approaches offer advantages in terms of reaction efficiency, yield, and environmental impact, demonstrating the compound's role in the development of green chemistry methodologies (Madan, 2020).
Stereoselective Synthesis
Indole carbaldehydes have been utilized in stereoselective syntheses, such as the indium-mediated allylation of N-tert-butanesulfinyl imines derived from indole carbaldehydes. This process allows for the preparation of homoallylic amide derivatives, which can be further transformed into various heterocyclic compounds, showcasing the importance of such intermediates in stereoselective organic synthesis (Salah et al., 2022).
Novel Heterocyclic Systems
Researchers have also focused on the synthesis of new heterocyclic compounds, such as triazolo(thiadiazepino)indoles, via reactions involving indole-3-carbaldehydes. These compounds have potential in various fields due to their unique structural features, highlighting the role of indole derivatives in expanding the diversity of available heterocyclic compounds (Vikrishchuk et al., 2019).
Future Directions
The future directions in the research of 1-Allyl-2,3-dihydro-1H-indole-5-carbaldehyde and similar compounds involve the investigation of novel methods of synthesis due to the importance of this significant ring system . The construction of indoles as a moiety in selected alkaloids is a highlighted area of research .
properties
IUPAC Name |
1-prop-2-enyl-2,3-dihydroindole-5-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-2-6-13-7-5-11-8-10(9-14)3-4-12(11)13/h2-4,8-9H,1,5-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFCXYDJWJRLZDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CCC2=C1C=CC(=C2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Allyl-2,3-dihydro-1H-indole-5-carbaldehyde |
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